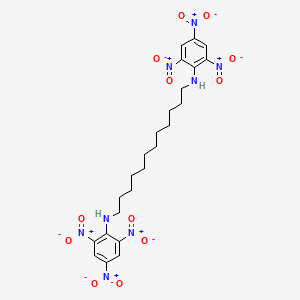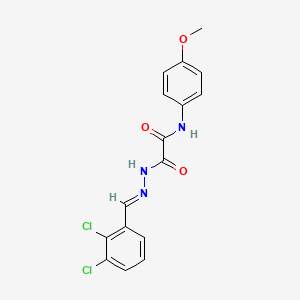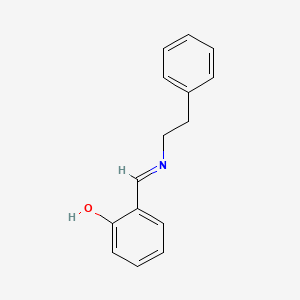
alpha-(Phenethylimino)-O-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Phenethylimino)-O-cresol is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenethylimino group attached to an O-cresol moiety. Phenethylamines are a broad and diverse class of compounds that include neurotransmitters, hormones, stimulants, hallucinogens, and antidepressants . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Phenethylimino)-O-cresol typically involves the reaction of O-cresol with phenethylamine under specific conditions. One common method is the reductive amination of O-cresol with phenethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Phenethylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Alpha-(Phenethylimino)-O-cresol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, including antidepressant and stimulant effects.
Industry: Utilized in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of alpha-(Phenethylimino)-O-cresol involves its interaction with specific molecular targets and pathways. It is known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder and narcolepsy.
Methamphetamine: A powerful, highly addictive stimulant that affects the central nervous system.
Uniqueness
Alpha-(Phenethylimino)-O-cresol is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other phenethylamines, it has an imino group attached to an O-cresol moiety, which influences its reactivity and interaction with biological targets .
Propiedades
Número CAS |
49792-36-1 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-(2-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c17-15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13/h1-9,12,17H,10-11H2 |
Clave InChI |
HORAMVMANLMBSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)



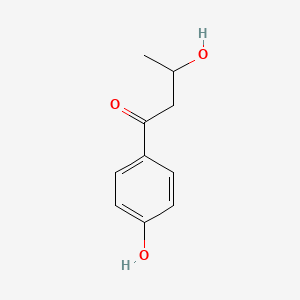

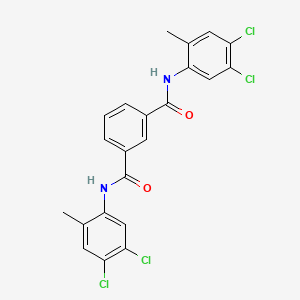


![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

